4-Chloro-N-(4-methoxyphenyl)benzohydrazide

Vue d'ensemble

Description

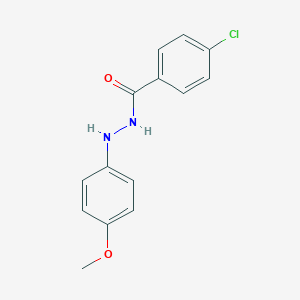

4-Chloro-N-(4-methoxyphenyl)benzohydrazide is an organic compound with the molecular formula C14H13ClN2O2 It is a derivative of benzohydrazide, characterized by the presence of a chloro group at the 4-position of the benzene ring and a methoxy group at the 4-position of the phenyl ring

Méthodes De Préparation

The synthesis of 4-Chloro-N-(4-methoxyphenyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-methoxybenzaldehyde . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Analyse Des Réactions Chimiques

4-Chloro-N-(4-methoxyphenyl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-Chloro-N-(4-methoxyphenyl)benzohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It is used in the production of various chemical products, including dyes and polymers.

Mécanisme D'action

The mechanism of action of 4-Chloro-N-(4-methoxyphenyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

4-Chloro-N-(4-methoxyphenyl)benzohydrazide can be compared with other similar compounds, such as:

4-Chloro-N-(4-methoxybenzyl)benzamide: This compound has a similar structure but differs in the substitution pattern on the benzene ring.

4-Chloro-N-(4-methoxyphenyl)benzamide: This compound is structurally similar but lacks the hydrazide group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties.

Activité Biologique

4-Chloro-N-(4-methoxyphenyl)benzohydrazide (CAS No. 16390-07-1) is an organic compound notable for its diverse biological activities. With a molecular formula of C14H13ClN2O2, it has been investigated for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

- IUPAC Name : 4-chloro-N'-(4-methoxyphenyl)benzohydrazide

- Molecular Weight : 276.72 g/mol

- Chemical Structure : The compound features a benzohydrazide moiety with a chloro and a methoxy substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Notably, it has shown potential as an inhibitor of various enzymes involved in cancer progression.

- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, blocking their activity and thereby interfering with critical biochemical pathways. This inhibition can lead to reduced cell proliferation in cancer cells.

- Receptor Interaction : Its structure allows for interaction with receptor proteins, potentially modulating signaling pathways associated with tumor growth and angiogenesis.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed potent activity against prostate cancer cells (PC-3), suggesting its potential as a therapeutic agent in prostate cancer treatment.

Case Studies

- Antiproliferative Activity : In a study assessing the antiproliferative effects of various hydrazone derivatives, this compound was found to significantly inhibit the growth of MCF-7 cells, indicating its effectiveness as a potential anticancer agent .

- VEGFR-2 Inhibition : The compound's ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) was also explored. It demonstrated promising inhibitory activity, which is crucial for preventing tumor angiogenesis .

- Selectivity Index : The selectivity index was calculated for various cell lines, revealing that the compound exhibits higher selectivity towards cancerous cells compared to non-tumorigenic cells, highlighting its potential therapeutic benefits while minimizing toxicity to normal tissues .

Propriétés

IUPAC Name |

4-chloro-N'-(4-methoxyphenyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-8-6-12(7-9-13)16-17-14(18)10-2-4-11(15)5-3-10/h2-9,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTQUXKLUPYVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936885 | |

| Record name | 4-Chloro-N'-(4-methoxyphenyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16390-07-1 | |

| Record name | 4-Chloro-1'-(4-methoxyphenyl)benzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016390071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N'-(4-methoxyphenyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.